molecular formula C26H23F2N3O2S B2530503 N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115332-26-7

N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2530503
CAS No.: 1115332-26-7
M. Wt: 479.55
InChI Key: SZTIKYYIARHDCL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:

  • A 3,4-dihydroquinazolin-4-one core.
  • Substituents at the 2-position: a thioether group linked to a 4-fluorobenzyl moiety.
  • A 4-fluorophenyl group at the 3-position.
  • A carboxamide functional group at the 7-position, modified with N,N-diethyl substituents.

For example, fluorinated aromatic rings and thioether linkages are common in compounds targeting kinases or antimicrobial agents .

Properties

IUPAC Name

N,N-diethyl-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O2S/c1-3-30(4-2)24(32)18-7-14-22-23(15-18)29-26(34-16-17-5-8-19(27)9-6-17)31(25(22)33)21-12-10-20(28)11-13-21/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTIKYYIARHDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, identified by its CAS number 1115332-26-7, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

PropertyValue
Molecular FormulaC26H23F2N3O2S
Molecular Weight479.5 g/mol
CAS Number1115332-26-7

The biological activity of this compound is primarily attributed to its interaction with vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has been shown to inhibit VEGFR-2 signaling pathways, which are crucial for angiogenesis—the formation of new blood vessels from existing ones. Inhibition of this pathway can effectively suppress tumor growth by limiting the blood supply to cancerous tissues.

In Vitro Studies

  • VEGFR Inhibition : In vitro studies have demonstrated that this compound exhibits potent inhibition of VEGFR-2 with an IC50 value in the low micromolar range. For instance, a related study indicated that compounds with similar structures showed IC50 values as low as 0.03 μM for VEGFR-2 inhibition .
  • Cell Viability : The compound was assessed for its effects on cell viability across various cancer cell lines. Results indicated a dose-dependent decrease in viability, suggesting significant anticancer potential. For example, compounds structurally related to this quinazoline derivative showed effective cytotoxicity against MCF-7 breast cancer cells with EC50 values around 1 μM .

In Vivo Studies

In vivo efficacy was evaluated using xenograft models. A notable study reported that a similar quinazoline derivative inhibited the growth of Calu-6 lung carcinoma xenografts by approximately 79% when administered at a dose of 100 mg/kg for 21 days . This highlights the potential therapeutic application of this compound in oncology.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with other quinazoline derivatives:

Compound NameIC50 (μM) VEGFR-2EC50 (μM) Cell Viability
N,N-Diethyl Compound (CAS: 1115332-26-7)~0.03~1
Quinazoline Derivative A (related structure)~0.04~1.6
Quinazoline Derivative B~0.05>10

Case Studies and Research Findings

Several studies have explored the synthesis and biological activities of quinazoline derivatives, emphasizing their anticancer properties:

  • Anticancer Activity : A study synthesized various quinazoline derivatives and evaluated their anticancer activities using MTT assays on multiple cancer cell lines including MDA-MB 231 and Calu-6. The findings revealed that specific substitutions on the quinazoline ring significantly enhanced anticancer efficacy .
  • COX Inhibition : Some derivatives showed promising COX inhibitory activity, which is relevant given the role of COX enzymes in inflammation and cancer progression .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N,N-diethyl-2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions that include the formation of the quinazoline scaffold followed by the introduction of substituents. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 6.25 µg/ml, suggesting strong potential for development into antibacterial agents .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies have demonstrated that it can inhibit cell growth in various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds under their Developmental Therapeutics Program, showing significant efficacy against multiple human tumor cell lines. The average growth inhibition rates suggest that these compounds could be developed further for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the fluorobenzyl and fluorophenyl groups can significantly affect the compound's potency and selectivity against specific biological targets. Research has indicated that the presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins involved in disease pathways .

Potential Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

  • Antimicrobial Agents : As a potential treatment for bacterial infections resistant to conventional antibiotics.
  • Anticancer Drugs : For developing new therapies targeting specific cancer types.
  • Pharmacological Research : As a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Fluorinated Substituents

Compounds sharing the 3,4-dihydroquinazolin-4-one core and fluorinated substituents include:

(a) AJ5a–j Series ():
  • Structure : N-(2-aryl-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
  • Key Features: Thiazolidinone ring fused to the quinazoline core via a thioether bridge. 4-Fluorophenyl group at the 3-position. Demonstrated antimicrobial activity against bacterial and fungal strains .
Compound Molecular Formula Molecular Weight Activity (MIC, μg/mL)
AJ5a C₂₄H₂₀FN₅O₃S₂ 533.58 8–16 (Staphylococcus aureus)
AJ5j C₂₅H₂₂F₂N₅O₃S₂ 565.61 4–8 (Candida albicans)

Comparison with Target Compound :

  • The target lacks the thiazolidinone ring but retains the 4-fluorophenyl group and thioether linkage.
  • The carboxamide group in the target may enhance solubility compared to the acetamide in AJ5a–j.
(b) Template Molecule in :
  • Structure : 2-(4-fluorophenyl)-5-(3-(1-(4-fluorophenyl)ethyl)-4-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,3]oxazin-6-yl)-N-methyl-6-(N-methylmethylsulfonamido)benzofuran-3-carboxamide.
  • Key Features :
    • Pyrido-oxazine fused to a benzofuran system.
    • Dual 4-fluorophenyl groups and a sulfonamide substituent.

Comparison with Target Compound :

  • The target’s simpler quinazoline core contrasts with the fused pyrido-oxazine-benzofuran system.

Phthalazinone Derivatives ()

Compounds A22, A23, and B2–B5 feature phthalazin-1(2H)-one cores with fluorinated benzyl or hydrazide substituents:

Compound Molecular Formula Molecular Weight Substituents
A22 C₂₇H₂₉F₃N₄O₂ 499.23 4,4-Difluorocyclohexane-carbonyl piperazine
B3 C₂₀H₂₁FN₄O₂ 369.17 Butyl hydrazide

Comparison with Target Compound :

  • Phthalazinones differ in the six-membered aromatic ring (phthalazine vs. quinazoline).
  • Hydrazide substituents in B2–B5 may confer different hydrogen-bonding properties compared to the carboxamide in the target.

Triazole Derivatives ()

Compounds [7–9] and [10–15] are 1,2,4-triazole derivatives with sulfonyl and fluorophenyl groups:

  • Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.
  • Key Features :
    • Triazole ring with sulfur and fluorophenyl substituents.
    • Tautomeric equilibrium between thiol and thione forms.

Comparison with Target Compound :

  • The triazole core is smaller and more rigid than the quinazoline system.
  • Both classes utilize fluorinated aromatic rings for enhanced lipophilicity and target affinity.

Structural and Functional Insights

Role of Fluorine Substituents

  • Fluorine atoms in the 4-fluorobenzyl and 4-fluorophenyl groups likely improve metabolic stability and membrane permeability via reduced cytochrome P450 metabolism .
  • Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in biological targets.

Impact of Thioether Linkages

  • Thioether groups (e.g., in the target compound and AJ5a–j) contribute to conformational flexibility and sulfur-mediated interactions (e.g., van der Waals forces) .

Carboxamide vs. Hydrazide Functional Groups

  • The N,N-diethyl carboxamide in the target may offer superior solubility and bioavailability compared to hydrazide-containing analogs (e.g., B2–B5 in ).

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